molecular formula C12H12F3N3 B2411697 3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 1516428-31-1

3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2411697
CAS No.: 1516428-31-1
M. Wt: 255.244
InChI Key: MTNRHQMOQSTAST-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Picolinonitrile Moiety: The picolinonitrile moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the picolinonitrile moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)piperidine: Lacks the picolinonitrile moiety but shares the trifluoromethyl-substituted piperidine ring.

    Picolinonitrile Derivatives: Compounds with similar picolinonitrile moieties but different substituents on the piperidine ring.

Uniqueness

3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to the combination of the trifluoromethyl group and the picolinonitrile moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)9-3-6-18(7-4-9)11-2-1-5-17-10(11)8-16/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRHQMOQSTAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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